molecular formula C12H14BrNO B8272015 3-(3-Bromo-4-methylphenyl)-5,5-dimethyl-4,5-dihydroisoxazole

3-(3-Bromo-4-methylphenyl)-5,5-dimethyl-4,5-dihydroisoxazole

Cat. No.: B8272015
M. Wt: 268.15 g/mol
InChI Key: UEZREXUFPDOZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromo-4-methylphenyl)-5,5-dimethyl-4,5-dihydroisoxazole is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

3-(3-bromo-4-methylphenyl)-5,5-dimethyl-4H-1,2-oxazole

InChI

InChI=1S/C12H14BrNO/c1-8-4-5-9(6-10(8)13)11-7-12(2,3)15-14-11/h4-6H,7H2,1-3H3

InChI Key

UEZREXUFPDOZHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(C2)(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1-(3-bromo-4-methylphenyl)-3-methylbut-2-en-1-one, (prepared herein before in step 2 of intermediate 1; 1.0 g, 3.95 mmol, 1.0 eq), and hydroxylamine hydrochloride (330 mg, 4.74 mmol, 1.2 eq) in ethanol (10 mL) at 0° C., was added an aqueous solution of potassium hydroxide (1N, 4 mL) until the pH of the reaction was basic. The resulting mixture was stirred at room temperature for 4 h. The reaction mixture was diluted with ethyl acetate (20 mL) followed by water (20 mL). The layers were separated and the organic layer was extracted with ethyl acetate (2×20 mL). The combined organic layers were washed with brine (20 mL), dried (Na2SO4) and filtered. The filtrate was concentrated under vacuum. The crude product was purified by flash column chromatography (silica gel, 5% EtOAc in hexane) to afford 250 mg of the desired product as a white solid. 1HNMR (400 MHz, CDCl3) δ 7.79 (s, 1H), 7.53 (d, J=8.0 Hz, 1H), 7.27 (d, J=8.0 Hz, 1H), 3.08 (s, 2H), 2.43 (s, 3H), 1.50 (s, 6H); ESI-MS (m/z) 268, 270 [(MH)+, Br79,81].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
330 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

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